molecular formula C9H13N5O5 B10906749 2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide

2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide

Cat. No.: B10906749
M. Wt: 271.23 g/mol
InChI Key: FUSCPAYEVDILGI-UHFFFAOYSA-N
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Description

2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide is a chemical compound with a molecular formula of C12H12N6O5 It is characterized by the presence of a pyrazole ring substituted with methyl and dinitro groups, and an acetamide moiety attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide typically involves the nitration of 5-methyl-1H-pyrazole followed by acylation and subsequent reaction with propylamine. The nitration step requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The acylation step involves the use of acetic anhydride or acetyl chloride under anhydrous conditions. Finally, the reaction with propylamine is carried out in the presence of a suitable base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamide moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3,4-dinitro-1H-pyrazole: A structurally related compound with similar nitro and methyl substitutions on the pyrazole ring.

    (5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid: Another related compound with an acetic acid moiety instead of the acetamide group.

Uniqueness

2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide is unique due to the presence of the propylacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N5O5

Molecular Weight

271.23 g/mol

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-propylacetamide

InChI

InChI=1S/C9H13N5O5/c1-3-4-10-7(15)5-12-6(2)8(13(16)17)9(11-12)14(18)19/h3-5H2,1-2H3,(H,10,15)

InChI Key

FUSCPAYEVDILGI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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